4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine
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Overview
Description
4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 3-chloropyridinyl group and a thiomorpholine moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chloropyridinyl Group: This step involves the substitution reaction where a chloropyridine derivative is introduced to the piperidine ring.
Attachment of the Thiomorpholine Moiety: The final step involves the coupling of the thiomorpholine group to the piperidine ring, often using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic or chemical outcomes. The exact mechanism can vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one
- N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride
Uniqueness
4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine stands out due to its unique combination of a piperidine ring, a 3-chloropyridinyl group, and a thiomorpholine moiety. This structural arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20ClN3OS |
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Molecular Weight |
325.9 g/mol |
IUPAC Name |
[1-(3-chloropyridin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20ClN3OS/c16-13-4-1-5-17-14(13)19-6-2-3-12(11-19)15(20)18-7-9-21-10-8-18/h1,4-5,12H,2-3,6-11H2 |
InChI Key |
PSXLKRVOIKUDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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